2-Hydroxy-1-methoxy-12-methyl[1,3]benzodioxolo[5,6-c]phenanthridine-12-ium
Overview
Description
2-Hydroxy-1-methoxy-12-methyl[1,3]benzodioxolo[5,6-c]phenanthridine-12-ium is a complex organic compound with the molecular formula C20H16NO4. This compound is known for its unique structure, which includes a benzodioxole ring fused to a phenanthridine core. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1-methoxy-12-methyl[1,3]benzodioxolo[5,6-c]phenanthridine-12-ium typically involves multiple steps, starting from simpler aromatic compounds. The key steps include:
Formation of the benzodioxole ring: This can be achieved through the reaction of catechol with methylene chloride in the presence of a base.
Construction of the phenanthridine core: This involves cyclization reactions, often using palladium-catalyzed cross-coupling reactions.
Introduction of functional groups: Hydroxyl and methoxy groups are introduced through selective substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-1-methoxy-12-methyl[1,3]benzodioxolo[5,6-c]phenanthridine-12-ium undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a hydroxyl derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-1-methoxy-12-methyl[1,3]benzodioxolo[5,6-c]phenanthridine-12-ium has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Hydroxy-1-methoxy-12-methyl[1,3]benzodioxolo[5,6-c]phenanthridine-12-ium involves its interaction with specific molecular targets. It can bind to DNA, inhibiting the replication of cancer cells. Additionally, it may interact with enzymes involved in metabolic pathways, leading to the disruption of cellular processes in pathogens .
Comparison with Similar Compounds
Similar Compounds
1-Hydroxy-2-methoxy-12-methyl[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium: Similar structure but different functional groups.
12-(Carboxymethyl)-1-hydroxy-2-methoxy[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium: Contains a carboxymethyl group instead of a methyl group.
Uniqueness
2-Hydroxy-1-methoxy-12-methyl[1,3]benzodioxolo[5,6-c]phenanthridine-12-ium is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
1-methoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4/c1-21-9-15-12(5-6-16(22)20(15)23-2)13-4-3-11-7-17-18(25-10-24-17)8-14(11)19(13)21/h3-9H,10H2,1-2H3/p+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXASKRGBMHFMPT-UHFFFAOYSA-O | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C2C(=C3C=CC(=C(C3=C1)OC)O)C=CC4=CC5=C(C=C42)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16NO4+ | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501318497 | |
Record name | Fagaridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501318497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.3 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51059-64-4 | |
Record name | Fagaridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51059-64-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | FAGARIDINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241353 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Fagaridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501318497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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